molecular formula C21H26O2 B602017 (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one CAS No. 51087-61-7

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No. B602017
CAS RN: 51087-61-7
M. Wt: 310.43
InChI Key:
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Description

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the sources I found . It’s likely that the synthesis involves complex organic chemistry reactions.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the sources I found . It’s likely that it undergoes typical reactions of similar organic compounds, but without specific information, it’s difficult to provide a detailed analysis.

Scientific Research Applications

Crystallographic Studies

This compound's structural characteristics have been explored through crystallographic studies, revealing insights into its molecular conformation and potential interactions. For instance, studies have focused on analyzing the crystal structure of similar steroidal compounds, observing the conformational behaviors of various rings in the molecular structure and the intermolecular interactions that occur within crystals (Ketuly et al., 2010; Zhou et al., 2015).

Pharmacological Research

In pharmacological contexts, derivatives and analogs of this compound have been investigated. Studies have synthesized and analyzed various derivatives, examining their conformations and potential biological activities. For example, research on androsterone derivatives has provided insights into the orientation of extra rings in steroid structures and their implications for biological activity (Djigoué et al., 2012).

Carcinogenicity Studies

Research has also delved into the potential carcinogenic properties of similar compounds. Studies have synthesized oxygenated derivatives and analyzed their properties, providing vital data for understanding the metabolic interest in such compounds (Coombs et al., 1975).

Nanoparticle Synthesis

The creation of nanoparticles from steroidal hormones, including compounds structurally related to the one , has been explored. This research is significant for understanding the potential applications in drug delivery systems and the impact of particle size on biological activity (Morozov et al., 2015).

Antimicrobial and Antitumor Activities

Some studies have investigated the antimicrobial and antitumor activities of steroidal compounds. These studies provide insights into the potential therapeutic applications of such compounds in treating infections and cancers (Shaheen et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the sources I found . It’s likely that it has hazards typical of similar organic compounds, but without specific information, it’s difficult to provide a detailed analysis.

Future Directions

The future directions for research and application of this compound are not provided in the sources I found . It’s possible that it has potential uses in various fields, but without specific information, it’s difficult to provide a detailed analysis.

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,13,16-19,23H,3,6,8-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBCUBZTPWFSKE-XUDSTZEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6(7)-Dehydro Norgestrel

CAS RN

51087-61-7
Record name delta6-Levonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051087617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .DELTA.6-LEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D2BRQ8ZL7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 2
Reactant of Route 2
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 3
Reactant of Route 3
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 4
Reactant of Route 4
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 5
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 6
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

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